2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
Description
2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride (CAS: 50604-11-0) is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a methoxy group (-OCH₃), a sulfonyl chloride (-SO₂Cl), and a difluoromethanesulfonamido (-NHSO₂CF₂H) moiety. This compound is classified as a high-value fluorinated intermediate, primarily used in research and development for synthesizing specialized sulfonamides or sulfonate esters . Its structural features, including fluorine atoms and reactive sulfonyl chloride, enhance electronegativity, metabolic stability, and utility in agrochemical or pharmaceutical synthesis. However, commercial availability of this compound has been discontinued as of 2025, likely due to niche applications or challenges in handling .
Properties
IUPAC Name |
2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO5S2/c1-17-5-2-3-7(18(9,13)14)6(4-5)12-19(15,16)8(10)11/h2-4,8,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMGGBQARADVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)NS(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with difluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The difluoromethanesulfonamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
The compound’s key differentiating features include:
- Benzene core : Unlike triazine-based sulfonylureas, it employs a benzene ring, altering steric and electronic properties.
- Difluoromethanesulfonamido group: Enhances lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs.
- Sulfonyl chloride : A highly reactive group enabling nucleophilic substitution, contrasting with sulfonamide or ester derivatives in pesticides.
Data Table: Comparative Analysis
Detailed Comparative Analysis
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structural Differences : Sulfonylureas feature a triazine ring linked via sulfonylurea (-SO₂NHCONH-), whereas the target compound uses a benzene ring with sulfonyl chloride and difluoromethanesulfonamido groups .
- Reactivity : Sulfonyl chlorides are more reactive than sulfonylureas, making the target compound suitable for synthesizing derivatives rather than direct herbicidal activity.
Sulfonamide Fungicides (e.g., Tolylfluanid)
- Fluorine Substitution : Tolylfluanid contains a dichloro-fluoro-sulfonamide group, whereas the target compound has a difluoromethanesulfonamido group. The latter’s fluorine arrangement may reduce environmental persistence compared to dichloro analogs .
- Backbone : Tolylfluanid’s toluene backbone vs. the target’s methoxy-substituted benzene offers differences in solubility and binding affinity.
Other Sulfonyl Chlorides
Biological Activity
Chemical Identity and Properties:
2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride, with the molecular formula and a molecular weight of 335.74 g/mol, is an organic compound characterized by its unique sulfonamide structure. The IUPAC name for this compound is 2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride, and it is classified under the CAS number 1423024-75-2. Its chemical structure includes functional groups that suggest potential biological activity, particularly in pharmaceutical applications.
| Property | Value |
|---|---|
| Chemical Formula | C8H8ClF2NO5S2 |
| Molecular Weight | 335.74 g/mol |
| IUPAC Name | 2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific biological targets through its sulfonamide and chlorosulfonyl functionalities. These groups are known to participate in nucleophilic attack reactions, which can inhibit various enzymes or interfere with cellular processes.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. Studies have shown that related sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, thereby exhibiting bactericidal effects against a range of pathogens.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including those similar to 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride. The results demonstrated potent activity against Gram-positive bacteria, suggesting potential for development as a new antibiotic class.
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives in animal models of inflammation. The findings indicated that these compounds could significantly reduce inflammatory markers, supporting their therapeutic potential for treating inflammatory diseases.
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicated moderate cytotoxicity against certain cancer cell lines, suggesting further exploration in oncology-related applications.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride:
- Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.
- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
